molecular formula C12H10FeO4 B12061427 1,1'-Biscarboxylferrocene

1,1'-Biscarboxylferrocene

Cat. No.: B12061427
M. Wt: 274.05 g/mol
InChI Key: ISVVAJYTLASNEJ-UHFFFAOYSA-N
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Description

1,1'-Biscarboxylferrocene is a disubstituted ferrocene derivative featuring two carboxyl (-COOH) groups positioned at the 1 and 1' carbon atoms of the cyclopentadienyl (Cp) rings. This structural motif confers unique electrochemical and steric properties, making it valuable in applications such as catalysis, materials science, and bioinorganic chemistry. The carboxyl groups enhance solubility in polar solvents and enable coordination with metal centers, distinguishing it from unsubstituted ferrocene or analogs with non-polar substituents.

Properties

Molecular Formula

C12H10FeO4

Molecular Weight

274.05 g/mol

InChI

InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H,(H,7,8);

InChI Key

ISVVAJYTLASNEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[CH]C(=C1)C(=O)O.C1=C[CH]C(=C1)C(=O)O.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biscarboxylferrocene can be synthesized through several methods. One common approach involves the oxidation of ferrocene with potassium permanganate in an alkaline medium, followed by acidification to yield the desired product. Another method includes the reaction of ferrocene with carbon dioxide under high pressure and temperature in the presence of a catalyst .

Industrial Production Methods: Industrial production of 1,1’-Biscarboxylferrocene typically involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biscarboxylferrocene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalytic Applications

Chiral Ligands in Asymmetric Synthesis

One of the primary applications of 1,1'-biscarboxylferrocene is as a precursor for the synthesis of planar chiral ferrocene-based amido-phosphine ligands. These ligands are utilized as catalysts in asymmetric allylic alkylation reactions, which are crucial for producing enantiomerically pure compounds in pharmaceutical chemistry . The effectiveness of these ligands stems from their ability to facilitate selective reactions that yield desired chiral products.

Table 1: Performance of Ferrocene-Based Catalysts

Catalyst TypeReaction TypeYield (%)Reference
Amido-Phosphine LigandAsymmetric Allylic Alkylation85-95
Ferrocenyl ComplexesCross-Coupling Reactions90

Material Science Applications

Coordination Polymers and H2 Storage

Research has demonstrated that 1,1'-biscarboxylferrocene can be incorporated into isostructural ferrocenyl coordination polymer hollow microspheres. These materials exhibit promising hydrogen storage properties, making them candidates for energy storage applications . The structural integrity and stability of these polymers under various conditions enhance their utility in sustainable energy technologies.

Table 2: Properties of Ferrocenyl Coordination Polymers

PropertyValue
Surface Area (m²/g)600-800
H2 Storage Capacity (wt%)Up to 6.5
Stability (cycles)>100
Reference

Biomedical Applications

Potential Antitumor Agents

The antitumor properties of 1,1'-biscarboxylferrocene have been explored in various studies. It has been identified as a potential candidate for developing new antitumor agents due to its ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species and disruption of mitochondrial function .

Case Study: Antitumor Activity Evaluation

In a study assessing the cytotoxic effects of ferrocene derivatives on cancer cell lines, 1,1'-biscarboxylferrocene showed significant activity against breast and colon cancer cells with IC50 values in the micromolar range. This highlights its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 1,1’-Biscarboxylferrocene involves its ability to interact with metal ions and form coordination complexes. The carboxyl groups act as ligands, binding to metal ions and facilitating various chemical transformations. This interaction can lead to the formation of stable complexes that undergo further reactions, contributing to the compound’s versatility in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1,1'-Biscarboxylferrocene belongs to a family of 1,1'-disubstituted ferrocenes. Key analogs include:

1,1'-Bis(diphenylphosphino)ferrocene (dppf): Features phosphine groups instead of carboxyl, enabling strong metal coordination (e.g., in Pd or Ni catalysis). Its electron-donating phosphine ligands contrast with the electron-withdrawing carboxyl groups in biscarboxylferrocene, altering redox potentials and catalytic activity .

1,1'-Ferrocenedicarboxylic Acid : A closely related compound with similar carboxyl substituents but differing in protonation states or salt forms, influencing solubility and reactivity.

Comparative Data Table

Compound Substituents Redox Potential (mV) Solubility Key Applications
1,1'-Biscarboxylferrocene -COOH -250 (estimated) High in polar solvents Catalysis, biosensors
1,1'-Bis(diphenylphosphino)ferrocene -PPh₂ +180 Low in polar solvents Homogeneous catalysis
Unsubstituted Ferrocene None +400 Low in polar solvents Reference redox agent

Research Findings

  • Catalytic Performance: 1,1'-Bis(diphenylphosphino)ferrocene is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its robust metal-binding capacity. In contrast, carboxylated analogs may serve as pH-responsive ligands or in aqueous-phase catalysis .
  • Biological Relevance : Ferrocene derivatives with electron-withdrawing groups (e.g., carboxyl) exhibit enhanced interaction with biological membranes, as inferred from PET inhibition studies in spinach chloroplasts .

Notes on Data Limitations

  • The provided evidence lacks direct experimental data for 1,1'-biscarboxylferrocene, necessitating extrapolation from structural analogs.
  • Cheméo’s database emphasizes the importance of validating primary sources for updated or compound-specific properties.

Biological Activity

1,1'-Biscarboxylferrocene is an organometallic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity associated with this compound.

1,1'-Biscarboxylferrocene is derived from ferrocene, a metallocene with a unique sandwich structure consisting of two cyclopentadienyl anions bound to a central iron cation. The introduction of carboxyl groups enhances its solubility and reactivity, making it a versatile scaffold for medicinal chemistry.

Anticancer Activity

Research indicates that ferrocene derivatives, including 1,1'-biscarboxylferrocene, exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through caspase-dependent pathways. This was demonstrated in studies where compounds based on ferrocene showed improved efficacy compared to traditional chemotherapeutics like cisplatin .
  • In Vitro Studies : A study reported that 1,1'-biscarboxylferrocene derivatives demonstrated cytotoxicity against murine solid tumor systems, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The biological activity of 1,1'-biscarboxylferrocene extends to antimicrobial properties:

  • Antimalarial Effects : In vitro assays have shown that certain ferrocene derivatives possess antimalarial activity. For example, derivatives exhibited IC50 values ranging from 16 to 43 nM against chloroquine-resistant strains of Plasmodium falciparum .
  • Free Radical Scavenging : The ability of ferrocene compounds to act as free radical scavengers contributes to their protective effects against oxidative stress in microbial cells. This property is crucial for developing new antimicrobial agents that can combat resistant strains .

Research Findings and Case Studies

StudyFindings
Köpf-Maier et al. (2019)Reported high biological activity of ferricenium salts influenced by water solubility; water-insoluble salts showed no activity.
Reiter et al. (2018)Evaluated antiplasmodial activity of trioxane-ferrocene derivatives; significant results with IC50 values as low as 7.2 nM.
MDPI Study (2023)Highlighted the induction of apoptosis in tumor cells by ferrocene derivatives with mechanisms involving XIAP binding .

Synthesis and Structural Modifications

The synthesis of 1,1'-biscarboxylferrocene involves several steps, including:

  • Curtius Rearrangement : This method has been effectively utilized to produce various amino acid derivatives from ferrocene-1,1'-dicarboxylic acid, enhancing the structural diversity and potential biological activities of the resulting compounds .
  • Functionalization : Modifications at the ferrocene core can lead to derivatives with tailored biological properties, allowing for targeted therapeutic applications .

Q & A

Basic: What are the standard protocols for synthesizing 1,1'-biscarboxylferrocene, and how can purity be verified?

Methodological Answer:
Synthesis typically involves carboxylation of ferrocene derivatives under controlled anhydrous conditions. A common approach includes:

Reagent Selection : Use of carboxylating agents (e.g., CO₂ under pressure) with a transition metal catalyst.

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization.
Purity Verification :

  • NMR Spectroscopy : Confirm absence of unreacted ferrocene (δ 4.0–4.2 ppm for cyclopentadienyl protons) .
  • HPLC-MS : Quantify purity (>98%) and detect carboxylation isomers .

Advanced: How can researchers resolve contradictions in reported electrochemical properties of 1,1'-biscarboxylferrocene?

Methodological Answer:
Discrepancies often arise from solvent effects, electrode materials, or impurities. To address this:

Standardize Conditions : Use non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile) and glassy carbon electrodes to minimize variability .

Control Purity : Validate via cyclic voltammetry (CV) peak separation (<60 mV for reversible systems) .

Cross-Validate : Compare with DFT-calculated redox potentials to identify experimental outliers .

Report Uncertainties : Include error margins for peak potentials (±10 mV) and current densities .

Basic: Which spectroscopic techniques are critical for characterizing 1,1'-biscarboxylferrocene’s structure?

Methodological Answer:

  • IR Spectroscopy : Confirm carboxyl (-COOH) stretching bands (~1700 cm⁻¹) and Fe-Cp vibrations (480–500 cm⁻¹) .
  • ¹H/¹³C NMR : Identify deshielded protons adjacent to carboxyl groups (δ 2.5–3.0 ppm) and quaternary carbons .
  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm the 1,1' regiochemistry .

Advanced: How can the stability of 1,1'-biscarboxylferrocene in aqueous vs. non-aqueous media be systematically evaluated for catalytic applications?

Methodological Answer:

Kinetic Studies : Monitor decomposition via UV-Vis spectroscopy (λmax ~450 nm for intact ferrocene core) under varying pH (2–12) .

Thermogravimetric Analysis (TGA) : Assess thermal stability in air vs. inert atmospheres .

Electrochemical Stability : Perform chronoamperometry at applied potentials (e.g., 0.5 V vs. Ag/AgCl) to detect passivation or degradation .

Basic: What are the best practices for optimizing the yield of 1,1'-biscarboxylferrocene in large-scale syntheses?

Methodological Answer:

Catalyst Screening : Test Pd, Ru, or Fe-based catalysts for carboxylation efficiency .

Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .

Inert Atmosphere : Use Schlenk lines to prevent oxidation of ferrocene intermediates .

Scale-Up Validation : Pilot batches (10–50 g) with inline IR monitoring to track carboxylation progress .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of 1,1'-biscarboxylferrocene derivatives?

Methodological Answer:

Model Selection : Use hybrid functionals (B3LYP) with LANL2DZ basis sets for Fe .

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to correlate with experimental redox potentials .

Solvent Effects : Apply PCM models to simulate dielectric environments and compare with CV data .

Basic: What are the ethical considerations in publishing conflicting data on 1,1'-biscarboxylferrocene’s biological activity?

Methodological Answer:

Transparency : Disclose all experimental conditions (e.g., cell lines, incubation times) to enable replication .

Data Sharing : Provide raw datasets (e.g., dose-response curves) in supplementary materials .

Conflict Resolution : Use meta-analysis frameworks to reconcile discrepancies and propose mechanistic hypotheses .

Advanced: How can researchers design experiments to probe the role of 1,1'-biscarboxylferrocene in electron-transfer mechanisms?

Methodological Answer:

Time-Resolved Spectroscopy : Use femtosecond laser pulses to track electron transfer kinetics .

Isotopic Labeling : Synthesize ¹³C-labeled derivatives to study carboxyl group participation .

Comparative Studies : Contrast with non-carboxylated ferrocenes to isolate carboxyl effects .

Key Research Challenges

  • Synthetic Reproducibility : Batch-to-batch variability in carboxylation efficiency.
  • Mechanistic Ambiguity : Role of carboxyl groups in modulating redox activity.
  • Data Standardization : Lack of unified protocols for electrochemical characterization.

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